N,N'-bis-(7-Chloro-4-quinolyl)-alpha,alpha'-dimethylpiperazine-1,4-diethylamine
Overview
Description
N,N'-bis-(7-Chloro-4-quinolyl)-alpha,alpha'-dimethylpiperazine-1,4-diethylamine is a synthetic compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities, including antimalarial, antimicrobial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N'-bis-(7-Chloro-4-quinolyl)-alpha,alpha'-dimethylpiperazine-1,4-diethylamine typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases .
Industrial Production Methods
Industrial production methods for this compound may involve the use of advanced techniques such as ultrasound irradiation to enhance reaction efficiency and yield . The use of click chemistry, which involves the formation of 1,2,3-triazoles, has also been explored for the synthesis of quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
N,N'-bis-(7-Chloro-4-quinolyl)-alpha,alpha'-dimethylpiperazine-1,4-diethylamine undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Oxidation and reduction: These reactions involve the gain or loss of electrons, respectively.
Condensation reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water
Common Reagents and Conditions
Common reagents used in these reactions include:
Aromatic or heteroaromatic aldehydes: Used in the formation of Schiff bases.
Ultrasound irradiation: Used to enhance reaction efficiency.
Copper-mediated click chemistry: Used for the formation of 1,2,3-triazoles.
Major Products Formed
The major products formed from these reactions include various Schiff bases and 1,2,3-triazole derivatives, which have shown significant biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of other bioactive compounds.
Biology: Studied for its antimicrobial, antimalarial, and anticancer properties
Medicine: Potential use in the development of new therapeutic agents.
Industry: Used in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N'-bis-(7-Chloro-4-quinolyl)-alpha,alpha'-dimethylpiperazine-1,4-diethylamine involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit heme crystallization, which is a key process in the life cycle of the malaria parasite . Additionally, it may exert its effects through the modulation of cellular signaling pathways and the inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- N4-(7-chloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine
- 7-chloro-N-[2-({2-[(7-chloroquinolin-4-yl)amino]ethyl}(methyl)amino]ethane-1,2-diamine
Uniqueness
N,N'-bis-(7-Chloro-4-quinolyl)-alpha,alpha'-dimethylpiperazine-1,4-diethylamine is unique due to its specific structural features, which contribute to its distinct biological activities. The presence of the piperazine and quinoline moieties enhances its ability to interact with various biological targets, making it a valuable compound for drug development .
Properties
IUPAC Name |
7-chloro-N-[1-[4-[2-[(7-chloroquinolin-4-yl)amino]propyl]piperazin-1-yl]propan-2-yl]quinolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32Cl2N6/c1-19(33-25-7-9-31-27-15-21(29)3-5-23(25)27)17-35-11-13-36(14-12-35)18-20(2)34-26-8-10-32-28-16-22(30)4-6-24(26)28/h3-10,15-16,19-20H,11-14,17-18H2,1-2H3,(H,31,33)(H,32,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIERVDLXKNFTPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)CC(C)NC2=C3C=CC(=CC3=NC=C2)Cl)NC4=C5C=CC(=CC5=NC=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl2N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70909556 | |
Record name | N,N'-[Piperazine-1,4-diyldi(propane-1,2-diyl)]bis(7-chloroquinolin-4-amine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70909556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10547-40-7 | |
Record name | N1,N4-Bis(7-chloro-4-quinolinyl)-α1,α4-dimethyl-1,4-piperazinediethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10547-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | NSC129790 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129790 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | N,N'-[Piperazine-1,4-diyldi(propane-1,2-diyl)]bis(7-chloroquinolin-4-amine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70909556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-bis(7-chloro-4-quinolyl)-α,α'-dimethylpiperazine-1,4-diethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.015 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | WR-3863 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT3GAD2SCM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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